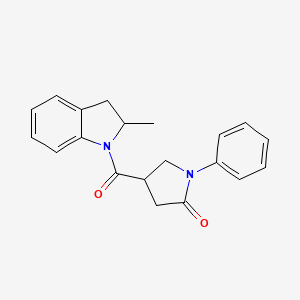![molecular formula C22H20FN5O4S B14960980 1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960980.png)
1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group, a pyrimidinylsulfamoyl group, and a pyrrolidine carboxamide moiety
Méthodes De Préparation
The synthesis of 1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate:
Synthesis of the pyrimidinylsulfamoyl intermediate: This step involves the formation of the pyrimidinylsulfamoyl group through nucleophilic substitution reactions.
Coupling of intermediates: The final step involves the coupling of the fluorophenyl and pyrimidinylsulfamoyl intermediates with a pyrrolidine carboxamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes such as continuous flow synthesis.
Analyse Des Réactions Chimiques
1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrimidinyl groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its biological activity, particularly its ability to inhibit certain enzymes and proteins involved in disease processes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the growth and survival of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific type of cancer and the cellular context .
Comparaison Avec Des Composés Similaires
1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic that contains a sulfonamide group and is used to treat bacterial infections.
Pyrazole-sulfonamide derivatives: These compounds have shown significant antitumor activity and are structurally similar to the compound .
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C22H20FN5O4S |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20FN5O4S/c1-14-10-11-24-22(25-14)27-33(31,32)19-8-4-17(5-9-19)26-21(30)15-12-20(29)28(13-15)18-6-2-16(23)3-7-18/h2-11,15H,12-13H2,1H3,(H,26,30)(H,24,25,27) |
Clé InChI |
WRKFVKWDKINNBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B14960907.png)
![3-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960915.png)
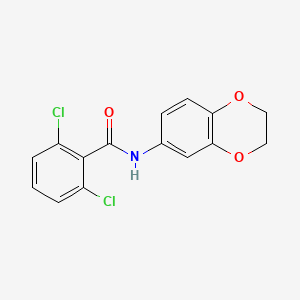
![N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B14960937.png)
![4-[Bis(cyanomethyl)carbamoyl]phenyl acetate](/img/structure/B14960943.png)
![N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide](/img/structure/B14960946.png)
![4-[(Diphenylmethyl)carbamoyl]phenyl acetate](/img/structure/B14960952.png)
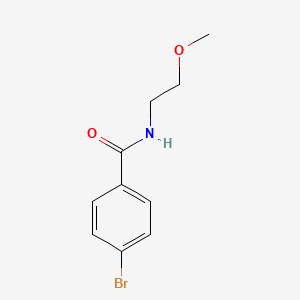
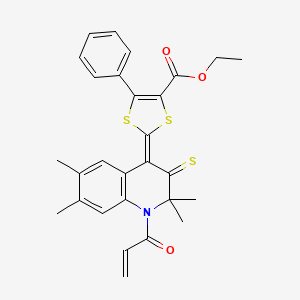
![Ethyl 6-(furan-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B14960974.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14960984.png)
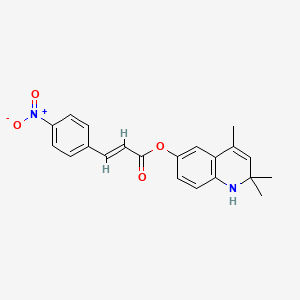
![4-(Biphenyl-4-ylcarbonyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B14960993.png)
